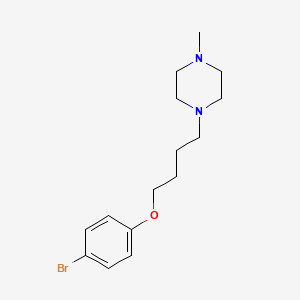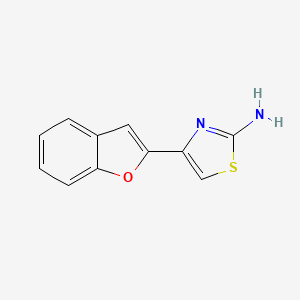
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is a compound of interest in various fields of chemistry and biology. It features a unique structure with an amino group, a tetrahydro-pyran ring, and a sulfanyl group attached to a propionic acid backbone. This combination of functional groups makes it a versatile molecule for synthetic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid typically involves multicomponent reactions. One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another approach involves the use of L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propionic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学的研究の応用
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. The tetrahydro-pyran ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes .
類似化合物との比較
Similar Compounds
2-Amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyran: Similar in structure but with a cyano group instead of a sulfanyl group.
4-Hydroxy-2-quinolones: These compounds share the pyran ring but have different functional groups and biological activities.
Uniqueness
2-Amino-3-(tetrahydro-pyran-2-ylsulfanyl)-propionic acid is unique due to its combination of an amino group, a tetrahydro-pyran ring, and a sulfanyl group. This combination provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-amino-3-(oxan-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c9-6(8(10)11)5-13-7-3-1-2-4-12-7/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPVKPTXAQDQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)




![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)
acetate](/img/structure/B1332300.png)







